molecular formula C12H18N2O4S B6189742 tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate CAS No. 2648940-75-2

tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate

Cat. No.: B6189742
CAS No.: 2648940-75-2
M. Wt: 286.3
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Description

tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a methyl group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with N-methyl-N-(3-sulfamoylphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmaceutical intermediate. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the carbamate linkage can undergo hydrolysis under physiological conditions, releasing active intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    tert-butyl N-methylcarbamate: Lacks the sulfamoylphenyl group, making it less reactive.

    N-methyl-N-(3-sulfamoylphenyl)carbamate: Does not have the tert-butyl group, affecting its stability and reactivity.

    tert-butyl N-phenylcarbamate: Lacks the methyl and sulfamoyl groups, resulting in different chemical properties.

Uniqueness: tert-butyl N-methyl-N-(3-sulfamoylphenyl)carbamate is unique due to the presence of both the tert-butyl and sulfamoylphenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

2648940-75-2

Molecular Formula

C12H18N2O4S

Molecular Weight

286.3

Purity

95

Origin of Product

United States

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